

GEMSTONE-302 Clinical Trial: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Sugemalimab

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An in-depth guide to the design, methodology, and outcomes of the pivotal GEMSTONE-302 trial, evaluating **Sugemalimab** in combination with chemotherapy for the first-line treatment of metastatic non-small cell lung cancer (NSCLC).

Abstract

The GEMSTONE-302 trial is a randomized, double-blind, phase 3 study that has been instrumental in establishing a new standard of care for patients with metastatic non-small cell lung cancer (NSCLC). This document provides a detailed overview of the trial's design, methodology, and key findings. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the scientific underpinnings and operational execution of this significant clinical trial. The study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and overall survival (OS) with the addition of **sugemalimab** to platinum-based chemotherapy, irrespective of PD-L1 expression levels or tumor histology.[1][2]

Trial Design and Objectives

The GEMSTONE-302 study was designed as a multicenter, randomized, double-blind, placebo-controlled, phase 3 clinical trial.[3][4] The primary objective was to evaluate the efficacy and safety of **sugemalimab** in combination with platinum-based chemotherapy as a first-line treatment for patients with stage IV squamous or non-squamous NSCLC.[4]

Primary Endpoint:

- Investigator-assessed Progression-Free Survival (PFS) per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[2]

Key Secondary Endpoints:

- Overall Survival (OS)[2]
- Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR)
- Investigator-assessed PFS in patients with PD-L1 expression $\geq 1\%$ [2]
- Objective Response Rate (ORR)[2]
- Duration of Response (DoR)
- Safety and tolerability

Patient Population and Eligibility Criteria

A total of 479 patients were enrolled in the study.[4] Key inclusion and exclusion criteria are summarized in the table below.

Inclusion Criteria	Exclusion Criteria
Histologically or cytologically confirmed Stage IV NSCLC (squamous or non-squamous)	Known sensitizing EGFR mutations, or ALK, ROS1, or RET fusions
No prior systemic therapy for metastatic disease	Prior treatment with any anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody
At least one measurable lesion as defined by RECIST v1.1	Active central nervous system (CNS) metastases
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1	History of autoimmune disease requiring systemic treatment
Adequate organ and bone marrow function	Known active hepatitis B or C

Randomization and Blinding

Patients were randomized in a 2:1 ratio to receive either **sugemalimab** in combination with chemotherapy or a placebo with chemotherapy.[5] The randomization was stratified by ECOG performance status (0 vs. 1), PD-L1 expression level (<1% vs. ≥1%), and tumor pathology (squamous vs. non-squamous).[5] The trial was conducted in a double-blind manner, where patients, investigators, and the sponsor were unaware of the treatment assignments.[5]

Treatment Protocol

Investigational and Control Arms

- **Sugemalimab Arm:** Patients received **sugemalimab** (1200 mg) administered intravenously every three weeks, in combination with platinum-based chemotherapy for up to four cycles, followed by maintenance therapy with **sugemalimab**.
- **Placebo Arm:** Patients received a placebo intravenously every three weeks, in combination with platinum-based chemotherapy for up to four cycles, followed by maintenance therapy with a placebo.

The chemotherapy regimen was dependent on the tumor histology:

- Non-squamous NSCLC: Carboplatin and pemetrexed.
- Squamous NSCLC: Carboplatin and paclitaxel.

Patients in the placebo group were permitted to cross over to receive **sugemalimab** monotherapy upon disease progression.[2]

Experimental Protocols

PD-L1 Expression Assessment

Tumor tissue samples were collected from all patients for the evaluation of PD-L1 expression status.

- Assay: VENTANA PD-L1 (SP263) immunohistochemistry (IHC) assay.[1]

- Scoring: The percentage of tumor cells with membranous PD-L1 staining was determined. A PD-L1 expression level of $\geq 1\%$ was used as a stratification factor.[\[1\]](#)

Tumor Response Evaluation

Tumor assessments were performed at baseline and then at regular intervals throughout the trial.

- Criteria: Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[\[6\]](#)
- Imaging Modality: Computed tomography (CT) or magnetic resonance imaging (MRI) were the recommended imaging techniques.[\[6\]](#)
- Measurements: Tumor measurements were taken at baseline and at specified time points during the trial to determine the percentage change in tumor size from baseline.[\[6\]](#)
- Response Classification: The response was classified as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[\[7\]](#)

Quantitative Data Summary

Patient Demographics and Baseline Characteristics

Characteristic	Sugemalimab + Chemo (n=320)	Placebo + Chemo (n=159)
Median Age (years)	62.0	64.0
Sex (Male, %)	79	81
ECOG Performance Status (0/1, %)	18 / 82	16 / 84
Smoking Status (Current/Former, %)	73	75
Histology (Squamous/Non-squamous, %)	40 / 60	40 / 60
PD-L1 Expression ($\geq 1\%$, %)	61	60
Metastases (Liver, %)	16	11

Source: Adapted from data presented in The Lancet Oncology.[4]

Efficacy Results

Endpoint	Sugemalimab + Chemo	Placebo + Chemo	Hazard Ratio (95% CI)	p-value
Median PFS (months)	9.0	4.9	0.49 (0.39-0.60)	<0.0001
2-Year PFS Rate (%)	20.8	7.3		
Median OS (months)	25.2	16.9	0.68 (0.54-0.85)	
4-Year OS Rate (%)	32.1	17.3		
ORR (%)	63.4	40.3	<0.0001	

Source: Data from various publications on the GEMSTONE-302 trial.[2][8]

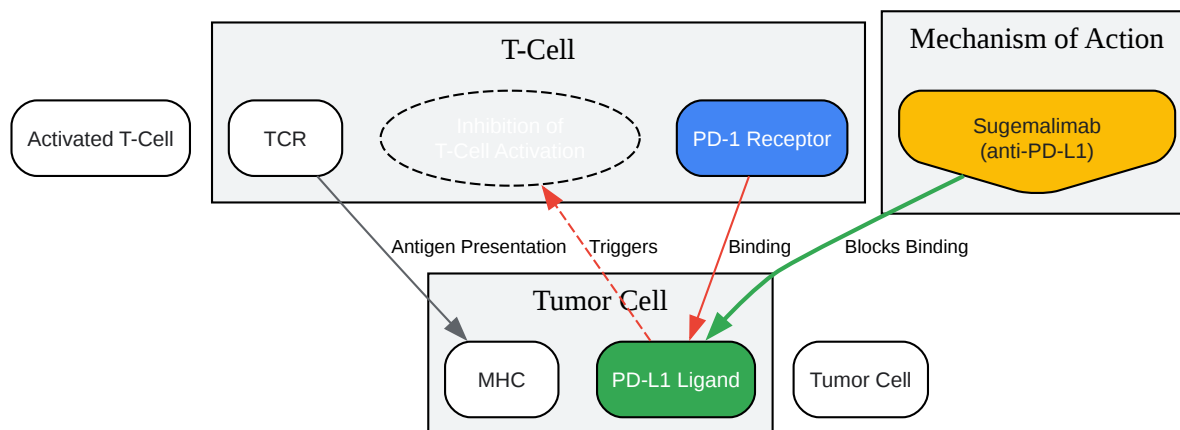
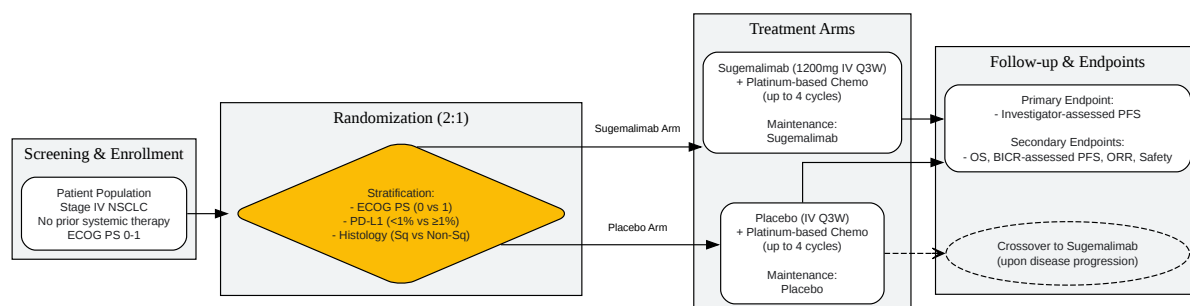
Safety Profile: Grade 3 or 4 Treatment-Related Adverse Events (TRAEs)

Adverse Event	Sugemalimab + Chemo (n=320)	Placebo + Chemo (n=159)
Neutrophil count decreased	33%	33%
White blood cell count decreased	15%	17%
Anemia	14%	11%
Platelet count decreased	11%	9%

Source: The Lancet Oncology.[8]

Visualizations

GEMSTONE-302 Trial Workflow



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